molecular formula C7H4BrFN2O2S2 B6281568 2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide CAS No. 2287316-18-9

2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

Cat. No. B6281568
CAS RN: 2287316-18-9
M. Wt: 311.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide” is a derivative of benzothiazole. It contains bromine, fluorine, and sulfonamide functional groups attached to a benzothiazole core .


Molecular Structure Analysis

The molecular structure of “2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide” can be deduced from its name. It has a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The 2-position carries a bromine atom, the 4-position carries a fluorine atom, and the 6-position carries a sulfonamide group .

Future Directions

The future directions for research on “2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide” could include further exploration of its synthesis, reactivity, and potential biological activities. Given the interest in benzothiazoles and their derivatives in medicinal chemistry, this compound could be a valuable addition to the library of bioactive molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide involves the bromination of 4-fluoro-1,3-benzothiazole followed by sulfonation and subsequent reaction with ammonia and bromine to form the final product.", "Starting Materials": [ "4-fluoro-1,3-benzothiazole", "sulfuric acid", "ammonia", "bromine", "sodium nitrite", "sodium sulfite", "sodium chloride", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Bromination of 4-fluoro-1,3-benzothiazole using bromine and sodium nitrite in the presence of sulfuric acid to form 2-bromo-4-fluoro-1,3-benzothiazole", "Step 2: Sulfonation of 2-bromo-4-fluoro-1,3-benzothiazole using sulfuric acid and sodium sulfite to form 2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonic acid", "Step 3: Neutralization of the sulfonic acid with sodium hydroxide to form the corresponding sodium salt", "Step 4: Reaction of the sodium salt with ammonia and bromine to form 2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide", "Step 5: Purification of the final product by recrystallization from water" ] }

CAS RN

2287316-18-9

Product Name

2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

Molecular Formula

C7H4BrFN2O2S2

Molecular Weight

311.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.